Cas no 126-05-6 (L-Lyxose,5-deoxy-2-O-[2-deoxy-2-(methylamino)-a-L-glucopyranosyl]-3-C-formyl-)

L-Lyxose,5-deoxy-2-O-[2-deoxy-2-(methylamino)-a-L-glucopyranosyl]-3-C-formyl- structure
126-05-6 structure
Product Name:L-Lyxose,5-deoxy-2-O-[2-deoxy-2-(methylamino)-a-L-glucopyranosyl]-3-C-formyl-
CAS No:126-05-6
MF:C13H23NO9
MW:337.323024988174
CID:170313
PubChem ID:20056682
Update Time:2025-04-19

L-Lyxose,5-deoxy-2-O-[2-deoxy-2-(methylamino)-a-L-glucopyranosyl]-3-C-formyl- Chemical and Physical Properties

Names and Identifiers

    • L-Lyxose,5-deoxy-2-O-[2-deoxy-2-(methylamino)-a-L-glucopyranosyl]-3-C-formyl-
    • (2R,3R)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-2-hydroxy-2-[(1S)-1-hydroxyethyl]butanedial
    • streptobiosamine
    • 5-deoxy-2-O-[2-deoxy-2-(methylamino)-alpha-L-glucopyranosyl]-3-C-formyl-alpha-L-lyxofuranose
    • L-Lyxose, 5-deoxy-2-O-(2-deoxy-2-(methylamino)-alpha-L-glucopyranosyl)-3-C-formyl-
    • 5-Deoxy-2-O-[2-deoxy-2-(methylamino)-α-L-glucopyranosyl]-3-formyl-α-L-lyxofuranose
    • Q27108344
    • 5-deoxy-2-O-[2-deoxy-2-(methylamino)-alpha-L-glucopyranosyl]-3-C-formyl-L-lyxose
    • 6ZAD1S6UK5
    • CHEBI:9283
    • LYXOFURANOSE, 5-DEOXY-2-O-(2-DEOXY-2-(METHYLAMINO)-.ALPHA.-L-GLUCOPYRANOSYL)-3-C-FORMYL-, L-
    • L-LYXOSE, 5-DEOXY-2-O-(2-DEOXY-2-(METHYLAMINO)-.ALPHA.-L-GLUCOPYRANOSYL)-3-C-FORMYL-
    • STREPTOBIOSAMIN
    • 126-05-6
    • (2R,3R)-3-(((2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)tetrahydro-2H-pyran-2-yl)oxy)-2-hydroxy-2-((S)-1-hydroxyethyl)succinaldehyde
    • STREPTOBIOSAMINE [MI]
    • (2R,3R)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)tetrahydropyran-2-yl]oxy-2-hydroxy-2-[(1S)-1-hydroxyethyl]butanedial
    • C07655
    • AKOS040754095
    • UNII-6ZAD1S6UK5
    • Inchi: 1S/C13H23NO9/c1-6(18)13(21,5-17)8(4-16)23-12-9(14-2)11(20)10(19)7(3-15)22-12/h4-12,14-15,18-21H,3H2,1-2H3/t6-,7-,8-,9-,10-,11-,12-,13+/m0/s1
    • InChI Key: UNTJYOFZBHSHIU-HXYRURAXSA-N
    • SMILES: O1[C@@H](CO)[C@@H]([C@H]([C@@H]([C@@H]1O[C@@H](C=O)[C@@](C=O)([C@H](C)O)O)NC)O)O

Computed Properties

  • Exact Mass: 337.13728131g/mol
  • Monoisotopic Mass: 337.13728131g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 6
  • Hydrogen Bond Acceptor Count: 10
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 8
  • Complexity: 409
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 8
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -3.8
  • Topological Polar Surface Area: 166Ų
Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.